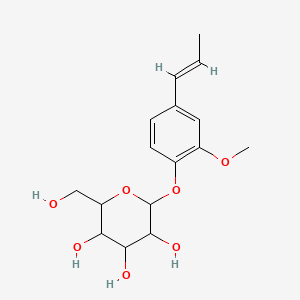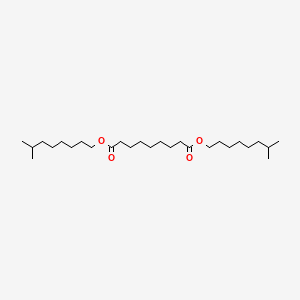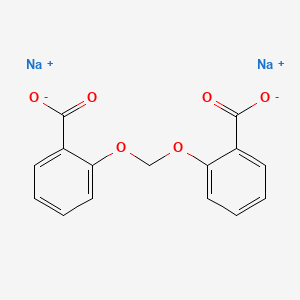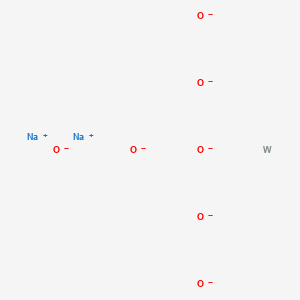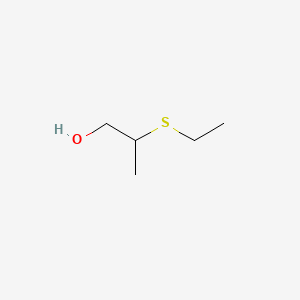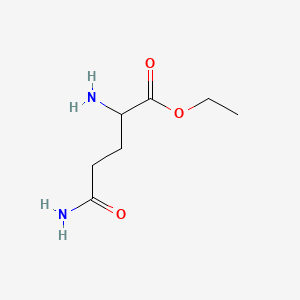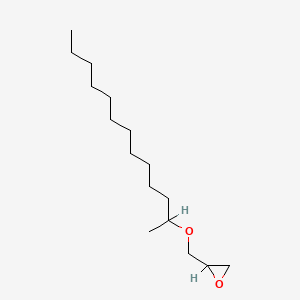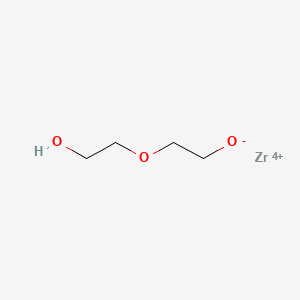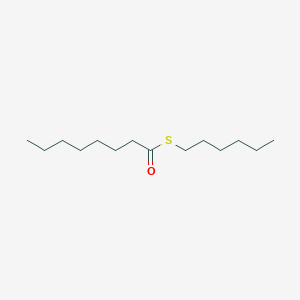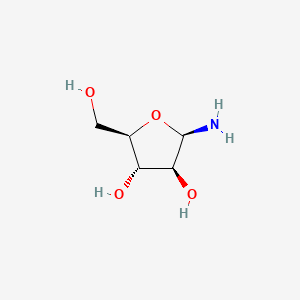
beta-D-Arabinofuranosylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-Arabinofuranosylamine: is a compound that belongs to the class of arabinofuranosyl derivatives These compounds are characterized by the presence of an arabinose sugar moiety in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of beta-D-Arabinofuranosylamine typically involves the conversion of arabinose derivatives. One common method includes the treatment of 1-beta-D-arabinofuranosylcytosine with organic carbonates such as diphenyl carbonate or N,N’-thiocarbonyl-diimidazole . Another method involves the use of hexamethyldisilazane and a C1-C3 acylamide under reduced pressure and heating conditions .
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced purification techniques and continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions: Beta-D-Arabinofuranosylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arabinofuranosyl derivatives with additional functional groups, while reduction can produce simpler sugar alcohols.
Scientific Research Applications
Beta-D-Arabinofuranosylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying carbohydrate chemistry.
Biology: The compound is utilized in the study of glycosylation processes and enzyme-substrate interactions.
Medicine: this compound derivatives are investigated for their potential antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of beta-D-Arabinofuranosylamine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the reproduction of leukemic cells by interfering with the reduction of cytidylic acid to 2’-deoxycytidylic acid . This inhibition is crucial for its potential use in cancer therapy. Additionally, the compound’s antiviral activity is attributed to its ability to inhibit viral DNA synthesis .
Comparison with Similar Compounds
Beta-D-Arabinofuranosylamine can be compared with other similar compounds such as:
9-beta-D-Arabinofuranosyladenine (AraA): Known for its antiviral properties and used in the treatment of herpes infections.
1-beta-D-Arabinofuranosylcytosine (AraC): Widely used in chemotherapy for treating certain types of leukemia.
Uniqueness: this compound stands out due to its unique combination of chemical properties and potential applications across various fields. Its ability to undergo diverse chemical reactions and its significant role in scientific research make it a valuable compound for further exploration.
Properties
CAS No. |
68331-73-7 |
|---|---|
Molecular Formula |
C5H11NO4 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2-amino-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C5H11NO4/c6-5-4(9)3(8)2(1-7)10-5/h2-5,7-9H,1,6H2/t2-,3-,4+,5-/m1/s1 |
InChI Key |
UUSMORJRYZFLSS-SQOUGZDYSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](O1)N)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)N)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


